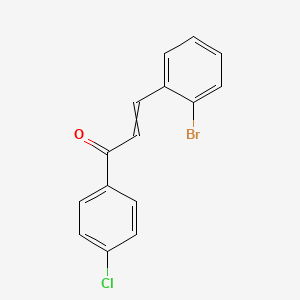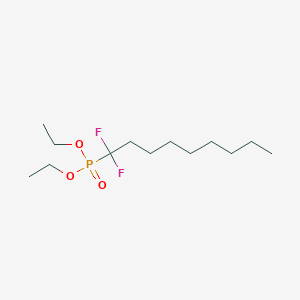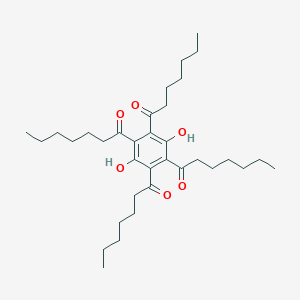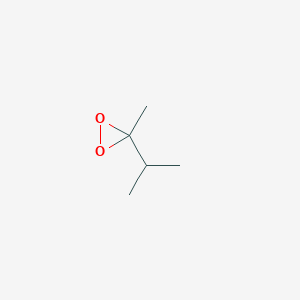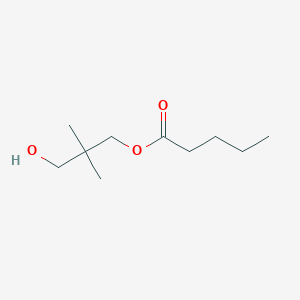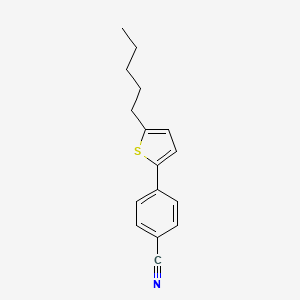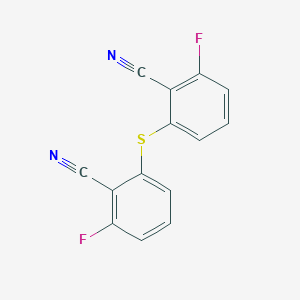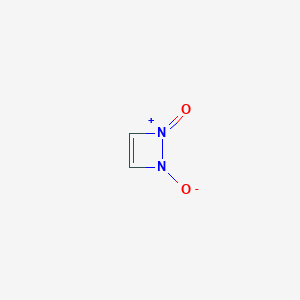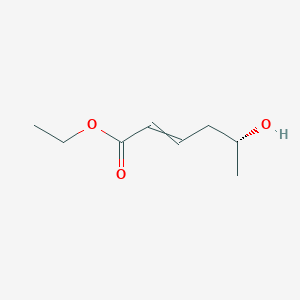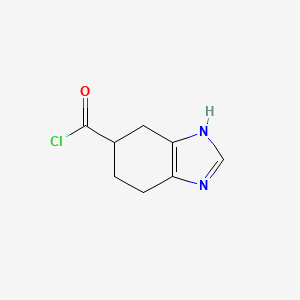
2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities and are considered privileged structures in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one typically involves the construction of the pyrimidine ring followed by the introduction of the but-3-en-1-yl group. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired pyrimidine derivative. Specific details on the reaction conditions and reagents used can vary, but they often include the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions for efficiency and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Applications De Recherche Scientifique
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound has shown promise in studies involving cellular processes and molecular interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-fibrotic and anti-tumor activities.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in anti-fibrotic applications, the compound may inhibit the expression of collagen and other fibrosis-related proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(Pyridin-2-yl)pyrimidine
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
What sets 2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one apart is its unique but-3-en-1-yl group, which can confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives
Propriétés
Numéro CAS |
133078-41-8 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-amino-4-but-3-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c1-2-3-4-6-5-7(12)11-8(9)10-6/h2,5H,1,3-4H2,(H3,9,10,11,12) |
Clé InChI |
KOMJJSHAGGNBCM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC(=O)NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


